![molecular formula C4H6BrClN2S B1401550 (2-Bromothiazol-5-yl)methanamine hydrochloride CAS No. 1001413-46-2](/img/structure/B1401550.png)
(2-Bromothiazol-5-yl)methanamine hydrochloride
Overview
Description
“(2-Bromothiazol-5-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1001413-46-2 . It has a molecular weight of 229.53 and its MDL number is MFCD08143030 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of “(2-Bromothiazol-5-yl)methanamine hydrochloride” involves several steps . The compound 45.2 (4.5 g, 16.6 mmol) and sodium azide (1.18 g, 18.1 mmol) are dissolved in 20 ml of N,N-dimethylformamide and stirred at room temperature overnight . The reaction mixture is then diluted with 100 ml of water and extracted with ethyl acetate and diethyl ether . The combined organic layer is treated with brine, dried over MgSO4, filtered, and dried in vacuo to yield yellow oil (3.5 g, 96 %) .Molecular Structure Analysis
The molecular structure of “(2-Bromothiazol-5-yl)methanamine hydrochloride” is represented by the linear formula C4H6BrClN2S . Unfortunately, the specific 3D structure could not be retrieved from the available resources.Physical And Chemical Properties Analysis
“(2-Bromothiazol-5-yl)methanamine hydrochloride” has a melting point of 148-150°C . It has a molar refractivity of 44.45 . The compound has a water solubility of 0.502 mg/ml or 0.00219 mol/l . Its lipophilicity (Log Po/w) is 0.0 (iLOGP), 1.67 (XLOGP3), 2.01 (WLOGP), 0.36 (MLOGP), and 2.45 (SILICOS-IT), with a consensus Log Po/w of 1.3 .Scientific Research Applications
Synthesis and Biological Evaluation
- The compound (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, which is structurally related to (2-Bromothiazol-5-yl)methanamine hydrochloride, has been synthesized and evaluated for antibacterial and antifungal activities, showing acceptable results (B. G. Rao, A. Prasad, P. Rao, 2013).
Characterization and Biological Studies
- A study on the synthesis and characterization of metal complexes with a related structure, 1-(furan-2-yl) methanamine, has been conducted. These complexes were tested against microbial targets and cancer cell lines, demonstrating significant biological efficacy in both assays (B. Preethi, R. Jayaprakash, S. Rani, N. Vijayakumar, 2021).
Synthesis and Characterization
- The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which shares a similar methanamine component, was successfully synthesized and characterized using various spectroscopic techniques, highlighting the importance of these methods in identifying and evaluating novel compounds (Ganesh Shimoga, E. Shin, Sang‐Youn Kim, 2018).
Anticancer Activity
- Research on palladium and platinum complexes with ligands like R-(furan-2-yl)methanamine has revealed promising anticancer activities against various human cancer cell lines. This suggests the potential of methanamine derivatives in developing new anticancer treatments (S. Mbugua, N. Sibuyi, L. Njenga, Ruth A. Odhiambo, S. Wandiga, M. Meyer, R. Lalancette, M. Onani, 2020).
Novel Functionalized Methanamines
- A study on novel functionalized methanamines, including derivatives like mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, demonstrated their in vitro antitumor activity against human cancer cell lines, indicating the diverse therapeutic potential of methanamine derivatives (B. Károlyi, S. Bősze, E. Orbán, P. Sohár, L. Drahos, E. Gál, A. Csámpai, 2012).
Safety And Hazards
properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.ClH/c5-4-7-2-3(1-6)8-4;/h2H,1,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRZXJJIHNKMKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromothiazol-5-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.